6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of isopropylamine with a suitable pyridine derivative under controlled conditions. One common method involves the use of Meldrum’s acid, triethyl orthoformate, and aniline to prepare intermediates, which then react with active methylene nitriles to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown antiproliferative activity by inhibiting the growth of cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes critical for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Another derivative with potential biological activities.
Uniqueness
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific isopropyl substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-oxo-6-propan-2-yl-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-4-3-7(5-11)9(12)10-8/h3-6H,1-2H3,(H,10,12) |
InChI Key |
VIWIPZOGQIKZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1)C=O |
Origin of Product |
United States |
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